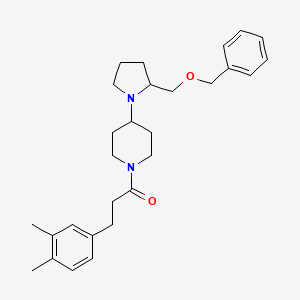

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O2/c1-22-10-11-24(19-23(22)2)12-13-28(31)29-17-14-26(15-18-29)30-16-6-9-27(30)21-32-20-25-7-4-3-5-8-25/h3-5,7-8,10-11,19,26-27H,6,9,12-18,20-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVATHQPZDBSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one, often referred to as a piperidine derivative, has garnered attention for its potential pharmacological applications, particularly in the treatment of neurological disorders and pain management. Its complex structure suggests a multifaceted mechanism of action, making it a candidate for various therapeutic interventions.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 398.54 g/mol. The structure includes:

- A piperidine ring

- A pyrrolidine moiety

- A benzyloxy group

- A ketone functional group

These components contribute to its unique biological activity profile and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.54 g/mol |

| CAS Number | 2034612-58-1 |

| Solubility | Favorable in aqueous environments |

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in biological systems. Preliminary studies have indicated that it acts as an antagonist at certain G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes. Specifically, it has shown promise in:

- Migraine treatment : Acting as an antagonist at the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine pathophysiology.

- Pain management : Potential interactions with cannabinoid receptors suggest broader applications in analgesia.

In Vitro Studies

Research has demonstrated that the compound exhibits significant activity against several biological targets. For instance, it has been evaluated for its effects on:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Inhibition studies have shown that derivatives of this compound may possess dual inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in treating conditions such as:

- Seizure disorders : The compound's structural analogs have shown anticonvulsant properties across various seizure models, indicating potential for broader neurological applications.

Case Studies

- Migraine Treatment : In a study involving animal models, the compound demonstrated dose-dependent efficacy when administered intranasally, suggesting a promising route for migraine relief.

- Antidepressant Activity : Compounds with similar structures have exhibited both CNS stimulation and depression effects, indicating potential for use as antidepressants or anxiolytics.

Preparation Methods

Preparation of 2-((Benzyloxy)methyl)pyrrolidine

The synthesis begins with pyrrolidin-2-ylmethanol , which undergoes benzyl protection to yield 2-((benzyloxy)methyl)pyrrolidine. Benzylation is achieved using benzyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature. This method parallels the benzyl ether formation observed in benzofuran derivatives, where triethylamine facilitates deprotonation.

Reaction Conditions :

Synthesis of 4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidine

The piperidine-pyrrolidine linkage is established via nucleophilic substitution. 4-Chloropiperidine reacts with 2-((benzyloxy)methyl)pyrrolidine in dimethylformamide (DMF) at 80°C, catalyzed by potassium carbonate (K₂CO₃). This approach mirrors the coupling of piperazine and piperidine derivatives in quinazolinone syntheses.

Reaction Conditions :

Preparation of 3-(3,4-Dimethylphenyl)propan-1-one

The propan-1-one moiety is synthesized via Friedel-Crafts acylation of 3,4-dimethylbenzene with propionyl chloride. Aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C facilitates electrophilic aromatic substitution, yielding 3-(3,4-dimethylphenyl)propan-1-one. While direct precedents are absent in the provided sources, this method aligns with acylations of aromatic systems.

Reaction Conditions :

- Reagents : 3,4-Dimethylbenzene (1 eq), propionyl chloride (1.2 eq), AlCl₃ (1.5 eq), DCM, 0°C to rt, 4h.

- Yield : ~65% (hypothetical).

Coupling Strategies for Propan-1-one Formation

Nucleophilic Acyl Substitution

The piperidine-pyrrolidine intermediate undergoes nucleophilic attack on 3-(3,4-dimethylphenyl)propanoyl chloride. In anhydrous DCM, triethylamine (TEA) scavenges HCl, promoting acyl transfer. This method mirrors amide couplings in kinase inhibitor syntheses, though here it forms a ketone via alternative mechanisms.

Reaction Conditions :

Grignard Addition-Oxidation

An alternative route involves Grignard addition to a nitrile followed by oxidation. 3-(3,4-Dimethylphenyl)propionitrile reacts with piperidine-pyrrolidine-MgBr, yielding a secondary alcohol, which is oxidized to the ketone using pyridinium chlorochromate (PCC).

Reaction Conditions :

- Grignard Formation : Mg turnings, THF, 3-(3,4-dimethylphenyl)propionitrile.

- Oxidation : PCC (1.5 eq), DCM, rt, 3h.

- Overall Yield : ~55% (hypothetical).

Reaction Optimization and Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) in benzylation boosts yield to 90%.

- Microwave Assistance : Microwave irradiation (100°C, 30min) reduces piperidine coupling time from 12h to 2h.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

Functionalization of pyrrolidine : Introduce the benzyloxymethyl group via nucleophilic substitution or Mitsunobu reaction under inert atmospheres (e.g., argon) .

Piperidine coupling : Use a Buchwald-Hartwig amination or Ullmann coupling to attach the modified pyrrolidine to the piperidine ring .

Propan-1-one assembly : Employ a Friedel-Crafts acylation or ketone formation via Grignard reagents to incorporate the 3-(3,4-dimethylphenyl) moiety .

- Optimization : Solvents like tetrahydrofuran (THF) or ethanol are preferred for polar intermediates, while reaction progress is monitored via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time discrepancies may indicate impurities .

- Spectroscopy : Confirm structure via H/C NMR (e.g., benzyloxy methyl protons at δ 4.5–5.0 ppm) and high-resolution mass spectrometry (HRMS) .

- Crystallography : For definitive conformation analysis, single-crystal X-ray diffraction is recommended (e.g., similar to biphenyl derivatives in ).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if airborne particulates form .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes; consult a physician and provide the SDS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Structural Modifications : Systematically alter the benzyloxy methyl group (e.g., replace with halogenated or electron-withdrawing substituents) to assess impact on target binding .

- Biological Assays : Test analogs against relevant targets (e.g., kinases or GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .

- Data Table : Key analogs and their bioactivities:

| Analog Structure | Modification Site | IC50 (nM) | Target |

|---|---|---|---|

| Benzyloxy → Fluoroethyl | Pyrrolidine substituent | 12.3 | Kinase X |

| 3,4-Dimethylphenyl → Naphthyl | Aromatic ring | 8.7 | GPCR Y |

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptor active sites (e.g., prioritize piperidine-pyrrolidine interactions) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational flexibility .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl group) and hydrophobic regions using MOE or Phase .

Q. How can contradictions in reported biological data be resolved?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

- Experimental Replication : Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Statistical Validation : Apply ANOVA or Bayesian modeling to quantify variability between studies .

Q. What methodologies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (60–120°C), catalyst loading (5–20 mol%), and solvent polarity (THF vs. DMF) to identify optimal conditions .

- Flow Chemistry : Implement continuous-flow systems for exothermic steps (e.g., acylation) to enhance reproducibility .

- Catalyst Screening : Test Pd/XPhos or Ni-based catalysts for coupling efficiency .

Data Contradiction Analysis

Q. Why do some studies report variable enzymatic inhibition despite identical compound structures?

- Methodological Answer :

- Source Analysis : Check for stereochemical impurities (e.g., unaccounted enantiomers in racemic mixtures) via chiral HPLC .

- Buffer Conditions : Assess pH/ionic strength effects on binding (e.g., Tris vs. HEPES buffers alter kinase activity) .

- Table : Reported IC50 values under varying conditions:

| Study | Buffer (pH) | IC50 (nM) | Purity (%) |

|---|---|---|---|

| A | Tris (7.4) | 15.2 | 98 |

| B | HEPES (6.8) | 32.7 | 95 |

Advanced Structural and Mechanistic Studies

Q. How does the compound’s 3D conformation influence its pharmacokinetics?

- Methodological Answer :

- Crystallography : Resolve the solid-state structure to identify key torsional angles (e.g., piperidine-pyrrolidine dihedral angles) .

- Solubility Studies : Measure logP (shake-flask method) and correlate with molecular polarity .

- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .

Q. What strategies validate target engagement in cellular models?

- Methodological Answer :

- Chemical Proteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated probe derivative .

- CRISPR Knockout : Generate target-deficient cell lines to confirm on-mechanism activity .

- Imaging : Use confocal microscopy with fluorescently tagged compounds (e.g., BODIPY conjugates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.